molecular formula C27H26ClN3O4S2 B11525717 4-chloro-N-[(2Z)-3-(4-methoxybenzyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

4-chloro-N-[(2Z)-3-(4-methoxybenzyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11525717
M. Wt: 556.1 g/mol
InChI Key: UAICVFZLUYCVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, chlorophenyl, methoxyphenyl, and morpholine-sulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl, methoxyphenyl, and morpholine-sulfonyl groups through various substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups.

    Morpholine-sulfonyl derivatives: Compounds with morpholine-sulfonyl groups.

Uniqueness

What sets (2Z)-N-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)METHYL]-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H26ClN3O4S2

Molecular Weight

556.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H26ClN3O4S2/c1-34-24-10-2-20(3-11-24)18-31-26(19-36-27(31)29-23-8-6-22(28)7-9-23)21-4-12-25(13-5-21)37(32,33)30-14-16-35-17-15-30/h2-13,19H,14-18H2,1H3

InChI Key

UAICVFZLUYCVHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.